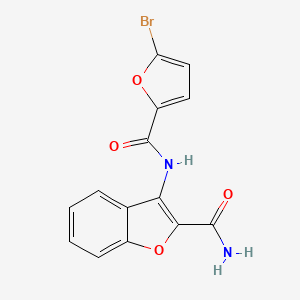![molecular formula C24H18ClFN4OS B2549601 1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 1114656-70-0](/img/no-structure.png)
1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one” belongs to the class of triazoloquinazolines . Triazoloquinazolines have been studied for their potential anticancer activity . They are designed and synthesized as small inhibitor molecules targeting PCAF (P300/CBP-associated factor), a potential therapeutic strategy for the treatment of cancer .
Synthesis Analysis
The synthesis of triazoloquinazolines involves the bioisosteric modification of the triazolophthalazine ring system . A set of sixteen triazoloquinazoline derivatives were designed, synthesized, and investigated for their anticancer activity against four human cancer cell lines .Wissenschaftliche Forschungsanwendungen
Energetic Materials
Background: Energetic materials play a crucial role in propellants, explosives, and pyrotechnics. Researchers continuously seek novel compounds with improved performance and safety characteristics.
Compound 5: Secondary Explosive: Compound 10: Heat-Resistant Explosive: Compounds 14, 17, and 19: Primary Explosives:Medicinal Chemistry
Targeting PCAF:- Bioisosteric modification of the triazolophthalazine ring system shows promise in inhibiting the PCAF bromodomain .
Building Blocks for Medicinal Compounds
[1,2,4]Triazolo[4,3-a]pyrazine Platform:Wirkmechanismus
Zukünftige Richtungen
The future directions for research on “1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one” and related compounds could involve further investigation of their anticancer activity, optimization of their synthesis, and exploration of their potential applications in cancer therapy .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one' involves the reaction of 2-chloro-6-fluorobenzyl chloride with sodium thiolate to form the thioether intermediate, which is then reacted with 4-phenethyl-5(4H)-[1,2,4]triazolo[4,3-a]quinazolin-1-one in the presence of a base to yield the final product.", "Starting Materials": [ "2-chloro-6-fluorobenzyl chloride", "sodium thiolate", "4-phenethyl-5(4H)-[1,2,4]triazolo[4,3-a]quinazolin-1-one", "base" ], "Reaction": [ "Step 1: 2-chloro-6-fluorobenzyl chloride is reacted with sodium thiolate to form the thioether intermediate.", "Step 2: The thioether intermediate is then reacted with 4-phenethyl-5(4H)-[1,2,4]triazolo[4,3-a]quinazolin-1-one in the presence of a base to yield the final product." ] } | |
CAS-Nummer |
1114656-70-0 |
Molekularformel |
C24H18ClFN4OS |
Molekulargewicht |
464.94 |
IUPAC-Name |
1-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C24H18ClFN4OS/c25-19-10-6-11-20(26)18(19)15-32-24-28-27-23-29(14-13-16-7-2-1-3-8-16)22(31)17-9-4-5-12-21(17)30(23)24/h1-12H,13-15H2 |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC5=C(C=CC=C5Cl)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-[[Bis(2-methylpropyl)amino]methyl]-3-(4-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2549523.png)
![2-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2549524.png)




![(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2549532.png)


![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide](/img/structure/B2549537.png)
